molecular formula C10H12N4 B12539478 N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine CAS No. 668486-12-2

N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine

Cat. No.: B12539478
CAS No.: 668486-12-2
M. Wt: 188.23 g/mol
InChI Key: DSKUILPHJIRVPX-UHFFFAOYSA-N
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Description

N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine is a compound belonging to the benzimidazole family, which is known for its diverse range of biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine typically involves the condensation of o-phenylenediamine with an aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde in the presence of an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or phosphoric acid is common in these processes .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine can be compared with other benzimidazole derivatives:

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to participate in a wide range of reactions and form stable complexes with metals, making it a valuable tool in research and industrial applications.

Properties

CAS No.

668486-12-2

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylideneamino)ethanamine

InChI

InChI=1S/C10H12N4/c11-5-6-12-7-10-13-8-3-1-2-4-9(8)14-10/h1-4,7H,5-6,11H2,(H,13,14)

InChI Key

DSKUILPHJIRVPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NCCN

Origin of Product

United States

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